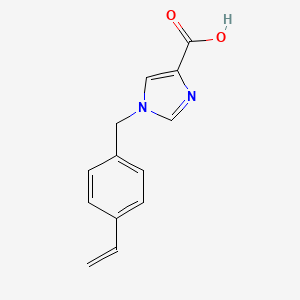

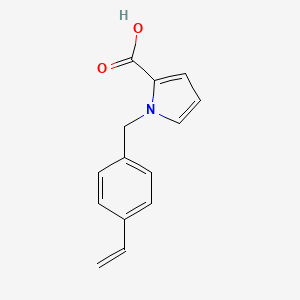

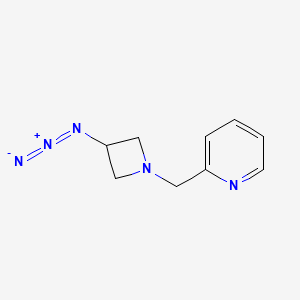

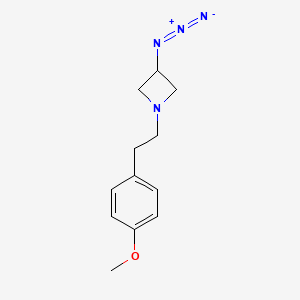

3-叠氮-1-(2-苯基丙基)氮杂环丁烷

描述

Synthesis Analysis

The synthesis of azetidines, including 3-Azido-1-(2-phenylpropyl)azetidine, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes . This approach is characterized by its operational simplicity, mild conditions, and broad scope .Chemical Reactions Analysis

The chemical reactions involving azetidines, including 3-Azido-1-(2-phenylpropyl)azetidine, are often driven by the considerable ring strain inherent in these four-membered heterocycles . One of the most efficient ways to synthesize functionalized azetidines is through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .科学研究应用

药物化学:氨基酸类似物和肽模拟物

3-叠氮-1-(2-苯基丙基)氮杂环丁烷: 由于其结构与脯氨酸相似,因此被认为具有作为氨基酸类似物的潜力 。这使得它在肽模拟物领域具有价值,它可以被掺入肽链中以研究蛋白质-蛋白质相互作用、酶抑制和受体结合。它的叠氮基团提供了一个独特的进一步功能化的把手,可能导致新型治疗剂的开发。

高分子化学:开环聚合

氮杂环丁烷环是一种张力环杂环,这使其成为开环聚合 (ROP) 的绝佳候选者。 该化合物可用于制备具有多种应用的聚胺,从抗菌涂层到非病毒基因转染 。叠氮官能团可以提供额外的反应性,允许进行聚合后修饰。

催化过程:氮杂环丁烷合成

3-叠氮-1-(2-苯基丙基)氮杂环丁烷: 可以通过催化过程(例如氮杂帕特诺-布希反应)合成 。该反应是 [2+2] 光环加成反应,可以有效地形成氮杂环丁烷。形成的氮杂环丁烷环随后可以用作各种合成途径中的结构单元,包括复杂天然产物的构建。

核酸化学:点击化学应用

该化合物的叠氮基团适合点击化学,尤其是铜催化的叠氮化物-炔烃环加成反应 (CuAAC)。 该反应被广泛用于用三唑官能团修饰核酸,这可以增强它们的性质,以用于下游应用,例如分子标记和纯化 。

开环反应:合成更大的杂环

氮杂环丁烷环可以进行开环反应以形成更大的杂环。 这在合成五元或六元环中特别有用,这些环在许多生物活性分子中很常见 。叠氮基团可以作为离去基团,也可以转化为各种官能团,从而提高该化合物在合成化学中的多功能性。

材料科学:模板化和螯合

在材料科学中,由氮杂环丁烷单体(例如3-叠氮-1-(2-苯基丙基)氮杂环丁烷)衍生的聚合物可用于模板化和螯合目的 。这些聚合物可以形成复杂的结构,这在创建具有特定性质的新材料中很有用,例如增强的吸附能力或定制的电子性质。

作用机制

Target of Action

Azetidines and aziridines, which are structurally similar to this compound, are known to be used as building blocks for polyamines .

Mode of Action

Azetidines can be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Biochemical Pathways

Aziridines and azetidines are known to be used in the polymerization process to produce polyamines . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Action Environment

It is known that the thermal behavior of azetidines can be influenced by environmental conditions . For example, 3-azido-1,3-dinitroazetidine has a low melting temperature at 78 °C and its final mass loss under atmospheric pressure is 88.2% .

生化分析

Biochemical Properties

3-Azido-1-(2-phenylpropyl)azetidine plays a crucial role in various biochemical reactions. Its interactions with enzymes, proteins, and other biomolecules are primarily driven by its azido group, which can participate in click chemistry reactions. This compound has been shown to interact with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with nucleophilic sites on proteins and DNA . Additionally, 3-Azido-1-(2-phenylpropyl)azetidine can form covalent bonds with amino acid residues in proteins, thereby modulating their activity and function .

Cellular Effects

The effects of 3-Azido-1-(2-phenylpropyl)azetidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Azido-1-(2-phenylpropyl)azetidine can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress.

Molecular Mechanism

The molecular mechanism of action of 3-Azido-1-(2-phenylpropyl)azetidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azido group of 3-Azido-1-(2-phenylpropyl)azetidine can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition or activation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Azido-1-(2-phenylpropyl)azetidine have been shown to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term studies have demonstrated that 3-Azido-1-(2-phenylpropyl)azetidine can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Azido-1-(2-phenylpropyl)azetidine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner . At high doses, 3-Azido-1-(2-phenylpropyl)azetidine can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have been observed, with significant biological activity occurring at specific dosage levels.

属性

IUPAC Name |

3-azido-1-(2-phenylpropyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-10(11-5-3-2-4-6-11)7-16-8-12(9-16)14-15-13/h2-6,10,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKSEDHVUXASIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(C1)N=[N+]=[N-])C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。